molecular formula C14H15NO3S B2945570 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide CAS No. 2034238-23-6

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2945570
CAS RN: 2034238-23-6
M. Wt: 277.34
InChI Key: BRZSIXNCIISPHI-UHFFFAOYSA-N
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Description

The compound “N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide” is a complex organic molecule that contains furan, thiophene, and carboxamide functional groups . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound but contains a sulfur atom instead of oxygen . Carboxamide is a functional group consisting of a carbonyl (C=O) and amine (NH2) group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The furan and thiophene rings are aromatic and would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan, thiophene, and carboxamide groups. These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and condensation reactions .

Scientific Research Applications

Organic Synthesis Applications

The transformations of N-substituted benzamides and analogs, including cyclopropanecarboxamides with furan and thiophene moieties, under Camps cyclization conditions, demonstrate their utility in organic synthesis. These transformations lead to the formation of various heteroaromatic compounds, showcasing the versatility of these compounds in synthesizing complex molecules (Mochalov et al., 2016).

Dye-Sensitized Solar Cells

Phenothiazine derivatives with furan and thiophene linkers have been synthesized and applied in dye-sensitized solar cells (DSSCs). These compounds, particularly those with furan linkers, have shown to improve the solar energy-to-electricity conversion efficiency, highlighting their potential in enhancing the performance of renewable energy technologies (Se Hun Kim et al., 2011).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has led to the creation of novel biobased furan polyesters. These materials, synthesized using Candida antarctica Lipase B, exhibit desirable physical properties and offer a sustainable alternative to conventional petrochemical-based polymers (Jiang et al., 2014).

Antimicrobial Activity

Furan-carboxamide derivatives have been explored for their antimicrobial properties, particularly against lethal H5N1 influenza A viruses. These studies have provided insights into the structure-activity relationships necessary for anti-influenza activity, presenting these compounds as potential antiviral agents (Yongshi et al., 2017).

Future Directions

The future research directions for this compound could be vast, given the wide range of biological activities associated with furan and thiophene-containing compounds . It could be explored for potential therapeutic applications, or used as a building block in the synthesis of more complex molecules.

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-13(10-3-4-10)15-9-14(17,11-5-6-18-8-11)12-2-1-7-19-12/h1-2,5-8,10,17H,3-4,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZSIXNCIISPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

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